molecular formula C24H30F3N3 B5009721 1-[1-(2-Phenylethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine

1-[1-(2-Phenylethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B5009721
M. Wt: 417.5 g/mol
InChI Key: JMBYDPFSYVJLHH-UHFFFAOYSA-N
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Description

1-[1-(2-Phenylethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound characterized by its unique molecular structure

Preparation Methods

The synthesis of 1-[1-(2-Phenylethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine involves multiple steps, starting with the preparation of the piperidine and piperazine rings. The synthetic route typically includes:

    Formation of Piperidine Ring: This involves the reaction of 2-phenylethylamine with a suitable reagent to form the piperidine ring.

    Formation of Piperazine Ring: The piperazine ring is formed by reacting 3-(trifluoromethyl)aniline with a suitable reagent.

    Coupling Reaction: The final step involves coupling the piperidine and piperazine rings under specific reaction conditions to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

1-[1-(2-Phenylethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine or piperazine rings are replaced with other groups using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-(2-Phenylethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[1-(2-Phenylethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[1-(2-Phenylethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine can be compared with other similar compounds, such as:

    1-[1-(2-Phenylethyl)piperidin-4-yl]methanamine: This compound has a similar piperidine structure but lacks the trifluoromethyl group on the piperazine ring.

    N-Phenyl-1-(2-phenylethyl)piperidin-4-amine: This compound has a similar piperidine structure but differs in the substitution pattern on the piperazine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-(2-phenylethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30F3N3/c25-24(26,27)21-7-4-8-23(19-21)30-17-15-29(16-18-30)22-10-13-28(14-11-22)12-9-20-5-2-1-3-6-20/h1-8,19,22H,9-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBYDPFSYVJLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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